7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are significant due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-(4-methoxyphenyl)quinoline.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated synthesis can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Benzyl alcohol with K2CO3 in DMF.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 2-amino-3-(4-methoxyphenyl)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways in cancer cells.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline involves:
Molecular Targets: The compound targets specific enzymes such as kinases and topoisomerases, which are crucial for cell proliferation and survival.
Pathways Involved: It interferes with signaling pathways like the VEGFR-2 pathway, leading to inhibition of angiogenesis and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)quinoline: Lacks the benzyloxy and chloro substituents.
7-(Benzyloxy)-2-chloroquinoline: Lacks the 4-methoxyphenyl group.
2-Chloro-3-(4-methoxyphenyl)quinoline: Lacks the benzyloxy group.
Uniqueness
7-(Benzyloxy)-2-chloro-3-(4-methoxyphenyl)quinoline is unique due to the presence of both benzyloxy and 4-methoxyphenyl groups, which enhance its biological activity and specificity compared to other quinoline derivatives .
Properties
Molecular Formula |
C23H18ClNO2 |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-chloro-3-(4-methoxyphenyl)-7-phenylmethoxyquinoline |
InChI |
InChI=1S/C23H18ClNO2/c1-26-19-10-7-17(8-11-19)21-13-18-9-12-20(14-22(18)25-23(21)24)27-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
InChI Key |
FCEIZYVEVGNSIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)OCC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.